Octahydro-4,7-methano-1H-indenetriol
Description
The synthesis and exploration of polycyclic hydrocarbon frameworks are a cornerstone of modern organic chemistry. These rigid and well-defined structures provide a predictable platform for the spatial arrangement of functional groups, which is crucial for designing molecules with specific properties. Within this domain, the octahydro-4,7-methano-1H-indene scaffold presents a compelling tricyclic system derived from the readily available industrial byproduct, dicyclopentadiene (B1670491) (DCPD). nih.govresearchgate.netwikipedia.org The introduction of multiple hydroxyl groups, in the form of a triol, onto this scaffold to create Octahydro-4,7-methano-1H-indenetriol, opens up a myriad of possibilities for creating highly functionalized and complex molecular architectures.
The octahydro-4,7-methano-1H-indene scaffold, also known as tricyclo[5.2.1.02,6]decane, is a saturated polycyclic hydrocarbon. nist.govepa.gov Its rigid, cage-like structure is a consequence of the fusion of a cyclopentane (B165970) ring with a norbornane-type system. This framework is typically synthesized through the hydrogenation of dicyclopentadiene (DCPD), which is the Diels-Alder adduct of two cyclopentadiene (B3395910) molecules. nih.govwikipedia.org Dicyclopentadiene is an abundant and inexpensive byproduct of the steam cracking of naphtha, making the octahydro-4,7-methano-1H-indene scaffold an accessible building block for a wide range of chemical applications. nih.govmdpi.com
The unique three-dimensional topology of this scaffold has led to its use in the synthesis of various polymers, resins, and specialty chemicals. researchgate.netgoogle.com For instance, derivatives of this scaffold have been investigated for creating polymers with high glass transition temperatures and for the synthesis of fragrances. chemicalbook.comgoogle.comgoogle.com The defined stereochemistry of the ring junctions provides a level of conformational rigidity that is highly desirable in the design of targeted molecular structures. The diversification of such natural product-like scaffolds is a key strategy in generating structurally complex small molecules for various applications. nih.gov
A triol is a chemical compound containing three hydroxyl (-OH) functional groups. The presence of multiple hydroxyl groups imparts several key characteristics to a molecule. They significantly increase polarity and the capacity for hydrogen bonding, which influences solubility and intermolecular interactions. In the context of complex molecule synthesis, triols are invaluable intermediates. nih.govacs.org
The hydroxyl groups of a triol can be selectively protected and deprotected, allowing for sequential chemical transformations at different positions within the molecule. chemistry.coach This is a fundamental strategy in the total synthesis of natural products. rsc.org Furthermore, hydroxyl groups can be readily converted into a wide array of other functional groups, such as esters, ethers, aldehydes, carboxylic acids, and halides, providing numerous pathways for molecular elaboration. The spatial arrangement of the three hydroxyl groups in a triol can also be exploited to create specific binding pockets for ions or small molecules, a concept utilized in supramolecular chemistry. nih.gov The stereoselective synthesis of triols is a critical aspect of preparing complex, biologically active molecules. researchgate.net
The combination of the rigid, three-dimensional octahydro-4,7-methano-1H-indene scaffold with three hydroxyl groups in this compound creates a research target of considerable interest. While specific research on this exact triol is not extensively documented, its potential can be inferred from the properties of its constituent parts.
The defined spatial orientation of the hydroxyl groups, dictated by the rigid scaffold, could lead to the development of novel ligands for catalysis or as chiral auxiliaries in asymmetric synthesis. The triol could also serve as a cross-linking agent in the formation of new polymeric materials, potentially imparting enhanced thermal and mechanical properties. Furthermore, the ability to functionalize the three hydroxyl groups independently could lead to the creation of libraries of complex molecules for screening in drug discovery programs. The synthesis of such a molecule would likely involve the stereocontrolled dihydroxylation or epoxidation of an unsaturated precursor derived from a related alcohol, such as Octahydro-4,7-methano-1H-inden-5-ol. chemicalbook.comnih.gov
The exploration of this compound and its derivatives represents a frontier in the utilization of readily available hydrocarbon feedstocks for the creation of high-value, functionalized molecules. The detailed study of its synthesis and reactivity would undoubtedly contribute to the broader field of advanced organic chemistry.
Data Tables
Table 1: Properties of the Parent Scaffold and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Dicyclopentadiene (endo-isomer) | C₁₀H₁₂ | 132.20 | Precursor to the scaffold, readily available. wikipedia.org |
| Octahydro-4,7-methano-1H-indene | C₁₀H₁₆ | 136.24 epa.gov | Saturated tricyclic scaffold with a rigid structure. nist.gov |
| Octahydro-4,7-methano-1H-inden-5-ol | C₁₀H₁₆O | 152.23 nih.gov | A functionalized derivative of the scaffold. chemicalbook.com |
| Octahydro-4,7-methano-1H-indene-2,5-dimethanol | C₁₂H₂₀O₂ | 196.29 | A diol derivative of the scaffold. thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60015-25-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3,3,4-triol |
InChI |
InChI=1S/C10H16O3/c11-8-4-7-5-1-2-6(3-5)9(7)10(8,12)13/h5-9,11-13H,1-4H2 |
InChI Key |
MSVYFKULKOQBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)O)(O)O |
Origin of Product |
United States |
Advanced Stereochemical and Structural Research of Octahydro 4,7 Methano 1h Indenetriol
Elucidation of Absolute and Relative Stereochemistry: Methodological Investigations
The tricyclo[5.2.1.0²˒⁶]decane system can exist in exo and endo isomeric forms, and the introduction of three hydroxyl groups to this saturated framework creates multiple stereocenters. The determination of the precise spatial arrangement of these substituents is a significant challenge that requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the stereochemical elucidation of octahydro-4,7-methano-1H-indene derivatives. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, with chemical shifts and coupling constants offering clues about the relative orientation of substituents. For instance, the ¹H NMR spectrum of tricyclo[5.2.1.0²˒⁶]decan-8-one shows distinct signals that can be assigned to the protons in the rigid cage structure. chemicalbook.com
For a more definitive assignment of stereochemistry, two-dimensional NMR techniques are indispensable. These include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular puzzle.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining through-space proximity of nuclei. The observation of a NOE or ROE between two protons indicates they are close in space, which is invaluable for differentiating between exo and endo isomers and determining the relative configuration of substituents.
In the broader context of bicyclic systems, the use of lanthanide shift reagents has also been a valuable technique. In a study on bicyclo[5.2.1]decane-2,6-dione, a related system, the lanthanide-induced shift (LIS) technique helped to confirm the preferred conformation in solution by complexing with the carbonyl groups. rsc.org For a triol like octahydro-4,7-methano-1H-indenetriol, such shift experiments could potentially help in assigning the relative stereochemistry of the hydroxyl groups.
X-ray crystallography provides the most unambiguous determination of absolute and relative stereochemistry. For a crystalline derivative, this technique can map the precise three-dimensional coordinates of every atom in the molecule. For example, the structure of 2-(exo-tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-endo-yl)acetaldehyde 2,4-dinitrophenylhydrazone was determined by X-ray diffraction, confirming the conformation of the norbornene moiety. researchgate.net While no crystal structure for the specific indenetriol is readily available, this method remains the gold standard for structural elucidation in this chemical family.
Computational chemistry offers a powerful complementary approach to experimental methods for studying the stereochemistry of complex molecules. Density Functional Theory (DFT) and other high-level computational methods are used to calculate the energies of different possible stereoisomers. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.
For the parent exo-tricyclo[5.2.1.0(2,6)]decane, computational studies have been conducted to determine its thermodynamic parameters. researchgate.netrsc.org These studies have identified both chair and boat conformers for the exo and endo isomers. rsc.org Such calculations can be extended to substituted derivatives like this compound to predict the most stable arrangement of the hydroxyl groups.
Furthermore, computational methods can be used to predict NMR chemical shifts and coupling constants for different stereoisomers. By comparing the calculated spectroscopic parameters with the experimental data, it is often possible to make a confident assignment of the stereostructure. For instance, DFT and Hartree-Fock calculations have been used to study the structural properties of related azatricyclo-undecane derivatives. nih.gov
| Methodology | Application to Stereochemical Analysis | Example from Related Compounds |
| 1D NMR (¹H, ¹³C) | Provides initial structural information based on chemical shifts and coupling constants. | Analysis of tricyclo[5.2.1.0²˒⁶]decan-8-one. chemicalbook.com |
| 2D NMR (COSY, HSQC, HMBC) | Elucidates the connectivity of the carbon skeleton and attachments of functional groups. | Used in the structural determination of various synthetic intermediates. |
| 2D NMR (NOESY/ROESY) | Determines through-space proximities of atoms, crucial for assigning relative stereochemistry (exo/endo). | A standard technique in the structural elucidation of complex natural products with bicyclic motifs. |
| X-ray Crystallography | Provides definitive 3D structure and absolute stereochemistry of crystalline compounds. | Determination of the structure of a dinitrophenylhydrazone derivative of a tricyclodecadienyl acetaldehyde. researchgate.net |
| Computational Chemistry (DFT) | Predicts the relative stability of different stereoisomers and their NMR parameters. | Calculation of thermodynamic properties and conformers of exo-tricyclo[5.2.1.0(2,6)]decane. researchgate.netrsc.org |
Conformational Analysis and Dynamic Stereochemistry Studies
The rigid nature of the tricyclo[5.2.1.0²˒⁶]decane framework significantly limits its conformational freedom compared to acyclic or monocyclic systems. However, some degree of flexibility, particularly in the five- and six-membered rings, can exist. The exo and endo isomers of the parent hydrocarbon are known to have both chair and boat conformers. rsc.org The presence and orientation of substituents, such as the three hydroxyl groups in this compound, would be expected to influence the conformational preferences of the ring system through steric and electronic interactions, such as intramolecular hydrogen bonding.
Dynamic stereochemistry explores the energetic barriers and pathways of conformational changes. cambridgescholars.com Variable-temperature NMR studies can be employed to investigate such dynamic processes. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions. While specific studies on the dynamic stereochemistry of the target triol are not available, research on related systems like bicyclo[5.2.1]decane-2,6-dione has utilized molecular modeling to assess the energies of different conformers. rsc.org
Research on Chiral Resolution Methodologies for this compound Enantiomers
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The synthesis of this compound from achiral starting materials would typically result in a racemic mixture. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and chiroptical properties.
Several strategies can be envisioned for the chiral resolution of this compound, based on established methods for other chiral alcohols and polyols.
Classical Resolution via Diastereomeric Derivatives: This involves reacting the racemic triol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or isocyanate, to form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the separated enantiomers of the triol.
Enzymatic Resolution: This is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the triol in the presence of an acyl donor. The resulting mixture of the acylated triol and the unreacted triol enantiomer can then be separated. An enzymatic kinetic resolution has been successfully employed for the transesterification of related 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives. researchgate.net
Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. aocs.org Various types of CSPs exist, including those based on cyclodextrins, crown ethers, and proteins, which have been used to resolve a wide range of chiral compounds, including those with hydroxyl functionalities. nih.gov For instance, chiral HPLC has been effectively used for the separation of enantiomers of other complex molecules.
| Resolution Method | Principle | Applicability to this compound |
| Classical Resolution | Formation of separable diastereomeric derivatives with a chiral resolving agent. | The hydroxyl groups provide handles for derivatization with chiral acids or isocyanates. |
| Enzymatic Resolution | Stereoselective enzymatic transformation (e.g., acylation) of one enantiomer. | Lipases are known to be effective for resolving chiral alcohols and could be applied to the triol. researchgate.net |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. | A direct and often highly efficient method for both analytical and preparative scale separation of enantiomers. aocs.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of Octahydro 4,7 Methano 1h Indenetriol
Research into Reaction Pathways of the Triol Functionality
The three hydroxyl groups on the octahydro-4,7-methano-1H-indene skeleton are the primary sites for a variety of chemical transformations. Their reactivity is influenced by their stereochemical arrangement and the steric hindrance imposed by the rigid polycyclic structure.
Studies on Selective Oxidation and Reduction Chemistry
The oxidation and reduction of the triol functionality in Octahydro-4,7-methano-1H-indenetriol are fundamental transformations that can lead to a range of valuable derivatives, such as keto-alcohols and diols. While specific studies on this exact triol are limited, the reactivity can be inferred from extensive research on the oxidation and reduction of other polycyclic alcohols and diols.
Oxidation: The selective oxidation of one or more alcohol groups in a polyol is a significant synthetic challenge. The use of various oxidizing agents can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the nature of the alcohol (primary or secondary) and the reaction conditions. For polycyclic alcohols, chromic acid has been a classic reagent for oxidation. nist.gov The rates of oxidation are often determined by the degree of non-bonded interactions in the ground state of the molecule. nist.gov More modern and selective methods, such as those employing ruthenium-based catalysts or hypervalent iodine reagents like Dess-Martin periodinane (DMP), offer milder conditions and higher selectivity. nih.govacs.org In the context of polycyclic aromatic phenols, hypervalent iodine reagents have been shown to be general reagents for regio-controlled oxidation to quinones. researchgate.net For polyols, plasmonic catalysis on Au-Pt nanoalloys under visible light has been explored for the selective oxidation to primary hydroxyl acids. libretexts.org
Reduction: The reduction of the hydroxyl groups in this compound to the corresponding alkane is a challenging transformation as the hydroxyl group is a poor leaving group. patsnap.com A common strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or other sulfonate ester, followed by nucleophilic substitution with a hydride reagent like lithium aluminum hydride (LiAlH4). patsnap.com The direct reduction of alcohols to alkanes can also be achieved using reagents like chlorodiphenylsilane catalyzed by indium(III) chloride, which shows high chemoselectivity for secondary and tertiary alcohols over primary ones. organic-chemistry.org Catalytic hydrodeoxygenation using hydrogen gas or transfer hydrogenation methods are also viable, particularly for the deoxydehydration of diols to alkenes, which can then be further reduced. thieme-connect.de
A summary of common reagents for alcohol oxidation and reduction is presented in the table below.
| Transformation | Reagent/Catalyst | Product(s) | Reference(s) |
| Oxidation | Chromic acid | Ketones/Aldehydes | nist.gov |
| Oxidation | Dess-Martin periodinane (DMP) | Ketones/Aldehydes | acs.org |
| Oxidation | Ruthenium-based catalysts | Ketones/Aldehydes | nih.gov |
| Reduction (via Tosylate) | 1. TsCl, pyridine (B92270) 2. LiAlH4 | Alkanes | patsnap.com |
| Reduction (direct) | Chlorodiphenylsilane, InCl3 | Alkanes | organic-chemistry.org |
| Deoxydehydration | Rhenium-based catalysts | Alkenes | thieme-connect.de |
Investigations into Esterification and Etherification Reactions
Esterification: The esterification of alcohols with the tricyclo[5.2.1.02,6]decane skeleton is a well-documented reaction, often driven by the synthesis of novel cosmetic and fragrance components. googleapis.com These reactions typically involve the reaction of a tricyclo[5.2.1.02,6]decane alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid. googleapis.comchemguide.co.uk For instance, 8-hydroxymethyl-tricyclo[5.2.1.02,6]decane can be reacted with a mixture of acetic anhydride and pyridine to yield the corresponding acetate (B1210297) ester. googleapis.com The reaction conditions, such as temperature and catalyst choice, are crucial for achieving high yields and purity. sparkl.menih.gov The esterification can also be carried out using dialkyl sulfates as the esterifying agent. google.com
Etherification: The formation of ethers from alcohols of the octahydro-4,7-methano-1H-indene family is a less explored area in the available literature. However, the general principles of ether synthesis, such as the Williamson ether synthesis, would apply. This would involve the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. britannica.com The steric hindrance around the hydroxyl groups in the triol would likely play a significant role in the feasibility and yield of such reactions.
The following table summarizes typical esterification reaction conditions for related polycyclic alcohols.
| Alcohol Substrate | Esterifying Agent | Catalyst/Conditions | Product | Reference(s) |
| 8-hydroxymethyl-tricyclo[5.2.1.02,6]decane | Acetic anhydride/pyridine | Reflux at 95-100°C | Acetate ester | googleapis.com |
| Tricyclo[5.2.1.02,6]decane alcohol | C4-C22 linear or branched saturated fatty acid | Acid catalyst | Fatty acid ester | googleapis.com |
| Tricyclo[5.2.1.02,6]deca-3-ene | Carbon monoxide and alcohol | HF | Carboxylic acid ester | google.com |
Reactivity Studies of the Polycyclic Hydrocarbon Skeleton
The tricyclo[5.2.1.02,6]decane framework of this compound is a strained system that can undergo a variety of skeletal transformations, particularly under acidic conditions.
Research on Substitution Reactions within the Octahydro-4,7-methano-1H-indene System
Mechanistic Elucidation of Rearrangement Reactions
The tricyclo[5.2.1.02,6]decane skeleton is known to undergo rearrangement to the more stable adamantane (B196018) structure under the influence of strong acids, such as Lewis acids (e.g., AlCl3) or Brønsted acids (e.g., H2SO4). acs.org These rearrangements proceed through a series of carbocationic intermediates. The nature of the catalyst plays a crucial role in the selectivity of these transformations. For instance, strong Lewis acids are effective in catalyzing the initial isomerization of the endo isomer of tetrahydrodicyclopentadiene (B3024363) to the exo isomer, which is a key step in the pathway to adamantane.
Catalytic Transformations Involving this compound
Catalysis offers efficient and selective routes for the transformation of polyfunctional molecules like this compound.
Catalytic Hydrogenation: The reduction of functional groups in the presence of a metal catalyst and a hydrogen source is a widely used industrial process. For polycyclic systems, catalytic hydrogenation is employed for the saturation of double bonds and the reduction of carbonyl groups to alcohols. libretexts.orglibretexts.org For instance, dicyclopentadiene (B1670491) can be hydroformylated and subsequently hydrogenated to produce 3(4),8(9)-dihydroxymethyl-tricyclo(5.2.1.02,6)decane. google.com The choice of catalyst, such as nickel or platinum-based systems, can influence the selectivity of the hydrogenation. For the reduction of epoxides to alcohols, both homogeneous and heterogeneous catalysts have been developed, offering an atom-economical route to alcohols from alkenes. nih.gov Hydroxyl-directed hydrogenation of allylic alcohols in polycyclic systems has also been shown to be an effective strategy for achieving stereoselective reductions. acs.org
Catalytic Oxidation: Catalytic oxidation provides a greener alternative to stoichiometric oxidizing agents. Solid oxidizing catalysts, particularly those containing copper, have been used for the oxidation of polyhydric alcohols to the corresponding polycarbonylic compounds. google.com Ruthenium salts have also been shown to catalyze the on-surface oxidation of alcohols. nih.gov
The table below provides examples of catalytic transformations on related systems.
| Substrate | Catalyst System | Transformation | Product | Reference(s) |
| Dicyclopentadiene | Rh-based catalyst, then Ni-based catalyst | Hydroformylation, then Hydrogenation | 3(4),8(9)-dihydroxymethyl-tricyclo(5.2.1.02,6)decane | google.com |
| Allylic alcohol on a polycyclic core | [Rh(NBD)DIPHOS-4]BF4 | Hydrogenation | cis-fused alcohol | acs.org |
| Polyhydric alcohols | Solid copper catalyst | Oxidation | Polycarbonylic compounds | google.com |
| Benzyl alcohol | RuCl3, TBHP | On-surface oxidation | Benzaldehyde | nih.gov |
Kinetic and Thermodynamic Studies of this compound Reactions
Computational chemistry methods, such as density functional theory (DFT) and high-level composite methods like G3MP2B3 and CBS-QB3, have been employed to determine the thermochemical properties of exo-tricyclo[5.2.1.0(2,6)]decane. nih.gov These studies are crucial for understanding the energy landscape of the molecule and its derivatives.
One of the key thermodynamic parameters is the standard gas-phase enthalpy of formation (ΔfH°(298)) at 298 K. Through the use of isodesmic work reactions, which help in canceling out systematic errors in calculations, a refined value for the enthalpy of formation of exo-tricyclo[5.2.1.0(2,6)]decane has been determined to be -19.5 ± 1.3 kcal mol⁻¹. nih.gov This value is noted to be several kcal mol⁻¹ lower than previously accepted values, indicating greater stability than earlier estimations suggested. nih.gov
The carbon-hydrogen bond dissociation energies (BDEs) for the parent hydrocarbon are also critical in understanding its reactivity, as they indicate the energy required to homolytically cleave a C-H bond, forming a radical. These values provide insights into which hydrogen atoms are more susceptible to abstraction in radical reactions. The BDEs for various carbon sites on the exo-tricyclo[5.2.1.0(2,6)]decane skeleton have been calculated and are presented in the table below. nih.gov
Table 1: Calculated C-H Bond Dissociation Energies for exo-Tricyclo[5.2.1.0(2,6)]decane
| Carbon Site | Bond Dissociation Energy (kcal mol⁻¹) |
|---|---|
| TCD-R1 | 107.2 |
| TCD-R2 | 100.1 |
| TCD-R3 | 98.0 |
| TCD-R4 | 98.5 |
| TCD-R9 | 98.7 |
| TCD-R10 | 104.1 |
Data sourced from computational studies. nih.gov
The data reveals that the C-H bonds at different positions within the tricyclic structure possess varying strengths. For instance, the bond at the C1 position is significantly stronger than those at C3 and C4. This variation is attributed to the different chemical environments and ring strains at each carbon center.
While this information pertains to the parent hydrocarbon, it provides a valuable thermodynamic baseline for understanding the behavior of functionalized derivatives like this compound. The introduction of three hydroxyl groups would significantly alter the molecule's properties, introducing polarity, hydrogen bonding capabilities, and new potential reaction pathways. The kinetics and thermodynamics of its reactions, such as esterification or oxidation, would be governed by the interplay of the rigid tricyclic core and the reactive hydroxyl groups. Future experimental and computational studies on the triol itself are needed to elucidate its specific kinetic and thermodynamic profile.
Derivatization and Analog Synthesis Research from Octahydro 4,7 Methano 1h Indenetriol
Synthesis of Octahydro-4,7-methano-1H-indenetriol Derivatives with Modified Hydroxyl Groups
No specific research detailing the targeted modification of the three hydroxyl groups of this compound, such as through esterification, etherification, or selective oxidation, could be identified. General derivatization techniques are common for polyols, often involving the use of reagents like acyl chlorides or alkyl halides to modify their properties. However, without specific studies on this triol, any discussion would be purely speculative and not based on documented research findings.
Introduction of Heteroatoms into the Polycyclic System of this compound
The introduction of heteroatoms (e.g., nitrogen, sulfur, or phosphorus) into the rigid polycyclic framework of this compound would represent a significant synthetic challenge, likely requiring multi-step sequences. Research on related tricyclodecane systems sometimes involves such modifications, but no literature was found that specifically addresses this for the triol .
Scaffold Modifications for Probing Structure-Reactivity Relationships in this compound Analogs
Understanding structure-reactivity relationships is a fundamental aspect of chemical research. For a molecule like this compound, this would involve synthesizing analogs with altered ring sizes, stereochemistry, or substituent patterns to observe the impact on chemical behavior. The absence of a body of research on this specific triol means that no such systematic studies have been published.
Research on this compound as a Chiral Building Block in Complex Molecule Synthesis
The rigid, chiral structure of the octahydro-4,7-methano-1H-indene skeleton makes its derivatives potentially valuable as chiral building blocks in asymmetric synthesis. The parent hydrocarbon, dicyclopentadiene (B1670491), is a well-known starting material in the synthesis of various complex molecules. However, there is no specific evidence in the available literature to suggest that this compound itself has been utilized or studied for this purpose.
Advanced Analytical Research Techniques for Octahydro 4,7 Methano 1h Indenetriol Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Solvent Effects Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like Octahydro-4,7-methano-1H-indenetriol, with its complex proton and carbon environments, advanced NMR experiments are indispensable.
Detailed Research Findings: One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the hydrogen and carbon atoms. However, advanced two-dimensional (2D) pulse sequences are required for a complete assignment. oxinst.com Techniques such as Distortionless Enhancement by Polarisation Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. oxinst.com For this triol, DEPT-135 would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons would be absent.
Correlation Spectroscopy (COSY) experiments establish ³J-coupling correlations between vicinal protons, which is crucial for tracing the connectivity through the fused ring system. Total Correlation Spectroscopy (TOCSY) can extend this connectivity analysis to entire spin systems within the molecule. oxinst.com Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining the stereochemistry, as it identifies protons that are close in space, helping to assign the relative configuration of the hydroxyl groups and the ring junctions (endo/exo).
Solvent effects can be strategically employed to resolve signal overlap, particularly for the hydroxyl (O-H) protons. The chemical shifts of these protons are highly sensitive to the solvent's hydrogen-bonding capability. unn.edu.ng Changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) causes a significant downfield shift of the O-H signals and can help distinguish between them. illinois.eduwashington.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values. Actual shifts depend on the specific stereoisomer and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| CH (bridgehead) | 1.8 - 2.5 | 40 - 55 | Highly dependent on substitution and stereochemistry. |
| CH₂ (alicyclic) | 1.2 - 2.0 | 25 - 40 | Complex, overlapping multiplets are expected. |
| CH-OH | 3.5 - 4.5 | 65 - 80 | Position is influenced by the stereochemistry (endo/exo). |
Mass Spectrometry: Fragmentation Pathway Elucidation and High-Resolution Techniques
Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pattern, aiding in structural confirmation.
Detailed Research Findings: High-resolution mass spectrometry (HRMS), often performed on a Quadrupole Time-of-Flight (QTOF) instrument, is essential for determining the elemental composition. nih.gov For this compound (C₁₀H₁₆O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula and distinguishing it from other isobaric compounds.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pathways of related polycyclic alcohols and hydrocarbons often involve initial cleavages of the ring system or loss of functional groups. nih.govnih.gov For this triol, a primary fragmentation step would likely be the loss of a water molecule (M-18) from the molecular ion. Subsequent losses of additional water molecules or hydroxyl radicals (M-17) are also probable. Cleavage of the hydrocarbon cage, a characteristic of the methano-indene framework, would lead to a series of smaller fragment ions. nist.gov The elucidation of these pathways is accomplished through tandem mass spectrometry (MS/MS) experiments, where precursor ions are isolated and fragmented to establish parent-daughter relationships. nih.govnih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound (C₁₀H₁₆O₃, MW: 184.23)
| m/z Value (Nominal) | Proposed Fragment | Fragmentation Process |
|---|---|---|
| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 166 | [C₁₀H₁₄O₂]⁺ | Loss of H₂O |
| 148 | [C₁₀H₁₂O]⁺ | Loss of a second H₂O |
| 134 | [C₉H₁₄O]⁺ or [C₁₀H₁₄]⁺ | Loss of CO and H₂, or loss of all three O atoms as H₂O and H₂ |
| 108 | [C₈H₁₂]⁺ | Cleavage of the tricyclic core |
X-Ray Crystallography: Single-Crystal Diffraction Studies for Precise Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.
Detailed Research Findings: For a molecule with multiple chiral centers like this compound, single-crystal X-ray diffraction provides an unambiguous determination of its absolute and relative stereochemistry. The analysis requires growing a suitable, high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation from a solvent mixture.
Once a crystal is obtained and diffracted, the resulting data allows for the calculation of an electron density map, from which the precise coordinates of each non-hydrogen atom can be determined. mdpi.com This analysis yields exact bond lengths, bond angles, and torsional angles, revealing the precise conformation of the fused rings and the orientation of the three hydroxyl substituents. This information is invaluable for confirming the endo/exo configuration at the ring junctions and the stereochemical relationship between the hydroxyl groups, which is difficult to ascertain with certainty using spectroscopic methods alone. researchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, which dictate the packing of molecules in the solid state. researchgate.net
Chromatographic Methods for Purity Assessment and Stereoisomer Separation Research
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating its various stereoisomers.
Detailed Research Findings: Purity assessment is routinely performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to the low volatility of the triol, GC analysis would typically require prior derivatization, for instance, by converting the hydroxyl groups into silyl (B83357) ethers to increase volatility. HPLC is often more direct, and when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
The presence of multiple stereocenters means that this compound can exist as a mixture of enantiomers and diastereomers. The separation of these stereoisomers is a significant analytical challenge that can be addressed with chiral chromatography. Chiral HPLC, utilizing a column with a chiral stationary phase (CSP), can differentiate between enantiomers based on the transient formation of diastereomeric complexes with differing stabilities. The development of a successful chiral separation method involves screening various chiral columns and optimizing mobile phase conditions to achieve baseline resolution of all stereoisomers present in a mixture.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification and conformational analysis.
Detailed Research Findings: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. libretexts.org The most prominent feature is a strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. utexas.edu The C-H stretching vibrations of the saturated tricyclic framework appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region. pressbooks.pub The fingerprint region (below 1500 cm⁻¹) is complex but contains valuable information, including the C-O stretching vibrations (typically in the 1200-1050 cm⁻¹ range) and various C-H bending and C-C stretching modes that are characteristic of the molecule's unique structure. libretexts.org The absence of significant peaks around 1700 cm⁻¹ (C=O) or 1650 cm⁻¹ (C=C) would confirm the saturation of the molecule and the absence of carbonyl functionalities. pressbooks.pub
Raman spectroscopy can provide complementary data. While O-H stretching is often weak in Raman spectra, the C-H and C-C vibrations of the hydrocarbon skeleton are typically strong, providing a detailed fingerprint of the molecular backbone. Subtle shifts in the vibrational frequencies in both IR and Raman spectra can sometimes be correlated with different conformational isomers or polymorphs of the compound.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |
| 3000 - 2850 | Strong | C-H Stretch | sp³ C-H (Alkane) |
| 1470 - 1450 | Medium | C-H Bend | CH₂ Scissoring |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octahydro-4,7-methano-1H-indene |
| Octahydro-4,7-methano-1H-inden-5-ol |
| Chloroform-d |
| Dimethyl sulfoxide-d₆ |
Computational Chemistry and Theoretical Studies of Octahydro 4,7 Methano 1h Indenetriol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Octahydro-4,7-methano-1H-indenetriol at the electronic level. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure and predict reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the location of the HOMO would likely be associated with the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. Conversely, the LUMO would be distributed across the carbon skeleton, highlighting potential sites for nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are associated with the lone pairs of the oxygen atoms, signifying their role as hydrogen bond acceptors and sites prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the hydroxyl groups, indicating their capacity as hydrogen bond donors.
Reactivity descriptors, such as global and local softness, can also be calculated to provide a more quantitative measure of reactivity. These descriptors help in predicting the most likely sites for various chemical reactions.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 2.8 D | Indicates a polar molecule |
Molecular Dynamics Simulations of Conformational Behavior and Solvation Effects
The rigid, bridged ring system of this compound still possesses a degree of conformational flexibility, primarily related to the orientation of the hydroxyl groups. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule over time.
By simulating the motion of atoms and bonds, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reactants, as its shape plays a key role in molecular recognition.
Moreover, MD simulations can explicitly model the effects of different solvents on the molecule's conformation and behavior. In a polar protic solvent like water, the simulations would reveal the formation of a dynamic hydration shell around the triol. The number and lifetime of hydrogen bonds between the solute and solvent molecules can be quantified, providing insights into its solubility and the solvent's influence on its reactivity. In a nonpolar solvent, the intramolecular hydrogen bonding between the hydroxyl groups might become more prevalent, leading to different preferred conformations.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound, such as oxidation of the alcohol groups or esterification. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products.
A key aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Computational methods can calculate the geometry and vibrational frequencies of the transition state, confirming its nature.
For instance, in a hypothetical oxidation reaction, theoretical calculations could compare the feasibility of oxidizing the different hydroxyl groups, predicting which one is most susceptible to oxidation and what the likely products would be. This predictive power can save significant time and resources in the laboratory by prioritizing the most promising reaction conditions.
Application of Machine Learning and Artificial Intelligence in Predicting Synthetic Outcomes for Related Scaffolds
Instead of being explicitly programmed with chemical rules, ML models learn from vast datasets of known reactions. chemcopilot.com For a given set of reactants and conditions, a trained model can predict the major product, its yield, and even potential side products with increasing accuracy. chemcopilot.comyoutube.com This is particularly valuable for complex molecules where the interplay of steric and electronic effects can be difficult for a human chemist to intuit. eurekalert.org
Table 2: Example of a Data Entry for a Machine Learning Model Predicting Reaction Outcomes
| Reactant SMILES | Reagent(s) | Solvent | Temperature (°C) | Product SMILES | Yield (%) |
| C1C2CC(C1)C(C2)O | PCC | DCM | 25 | C1C2CC(C1)C(=O)C2 | 85 |
| C1C(C(C(C1)O)O)O | Ac2O, Py | THF | 0 | C1C(C(C(C1)OC(=O)C)OC(=O)C)OC(=O)C | 92 |
Note: This table represents a simplified, hypothetical dataset that would be used to train a machine learning model. SMILES (Simplified Molecular-Input Line-Entry System) is a notation for representing chemical structures.
The synergy between computational chemistry, machine learning, and experimental synthesis holds immense promise for advancing our understanding and utilization of complex molecules like this compound. nih.gov
Future Research Directions and Unexplored Avenues for Octahydro 4,7 Methano 1h Indenetriol
Integration of Octahydro-4,7-methano-1H-indenetriol into Flow Chemistry Methodologies
The transition from batch to continuous flow processing is a paradigm shift in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. The integration of this compound into flow chemistry methodologies represents a significant and promising research avenue. The unique structural attributes of the triol could be leveraged to develop novel continuous processes for its synthesis and derivatization.
Future investigations in this area would likely focus on the development of packed-bed reactors containing immobilized catalysts or reagents for the stereoselective synthesis of the triol. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to improved yields and selectivities compared to traditional batch methods. Furthermore, the in-line purification and analysis of the reaction stream would enable rapid optimization and the creation of a streamlined, automated synthesis platform.
A hypothetical flow synthesis setup could involve the multi-step conversion of a readily available starting material, such as dicyclopentadiene (B1670491), through a series of interconnected flow modules, each performing a specific chemical transformation (e.g., epoxidation, dihydroxylation, and subsequent functionalization).
Table 1: Hypothetical Parameters for Flow Synthesis of this compound Derivatives
| Parameter | Module 1: Epoxidation | Module 2: Dihydroxylation | Module 3: Functionalization |
| Catalyst | Immobilized Peroxy Acid | Solid-Supported Osmium Tetroxide | Polymer-Bound Acylating Agent |
| Solvent | Dichloromethane | Acetone/Water | Tetrahydrofuran |
| Temperature (°C) | 25 | 40 | 60 |
| Flow Rate (mL/min) | 1.0 | 0.5 | 0.8 |
| Residence Time (min) | 10 | 20 | 15 |
| In-line Analysis | FT-IR | HPLC | UPLC-MS |
Exploration of Novel Catalytic Transformations for the Triol Framework
The three hydroxyl groups of this compound offer multiple sites for catalytic functionalization, opening the door to a vast array of novel derivatives with potentially interesting properties. Future research will undoubtedly focus on the development and application of novel catalytic systems to selectively modify this triol framework.
Key areas of exploration would include:
Asymmetric Catalysis: The development of chiral catalysts to selectively functionalize one or two of the three hydroxyl groups would be a significant advancement. This could lead to the synthesis of enantiomerically pure derivatives, which are crucial for applications in medicinal chemistry and materials science.
C-H Activation: Direct catalytic activation and functionalization of the C-H bonds within the rigid carbon skeleton would provide a more atom-economical and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.
Polymerization Catalysis: The triol could serve as a monomer or cross-linking agent in polymerization reactions. Research into catalysts that can control the polymerization process would enable the synthesis of new polymers with tailored thermal and mechanical properties.
Advanced Materials Science Applications through this compound Functionalization
The rigid and compact structure of the Octahydro-4,7-methano-1H-indene core makes it an attractive building block for the creation of advanced materials. Functionalization of the triol can lead to the development of new polymers, resins, and composites with enhanced properties. For instance, its incorporation into polymethyl methacrylate systems has been explored to enhance glass transition temperatures.
Future research could explore the following applications:
High-Performance Polymers: Esterification of the triol with various diacids or diacyl chlorides could yield polyesters with high thermal stability and mechanical strength. The rigid tricyclic core would restrict chain mobility, leading to materials with high glass transition temperatures and improved dimensional stability.
Functional Coatings: Derivatives of the triol could be used to create cross-linked networks for durable and chemically resistant coatings. The hydroxyl groups can react with isocyanates to form polyurethanes or with epoxides to form epoxy resins.
Nanomaterials: The triol could be used as a scaffold for the synthesis of well-defined metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles, imparting specific functionalities and improving their dispersibility in various matrices.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Monomers | Potential Properties | Potential Applications |
| Polyester | Triol + Terephthaloyl chloride | High Tg, thermal stability, rigidity | Engineering plastics, composites |
| Polyurethane | Triol + Methylene diphenyl diisocyanate | High cross-link density, hardness, chemical resistance | Protective coatings, adhesives |
| Polycarbonate | Triol + Phosgene | High refractive index, optical clarity | Optical lenses, data storage |
Development of High-Throughput Synthesis and Screening Methodologies for Derivatives of the Triol Scaffold
To fully explore the chemical space accessible from the this compound scaffold, the development of high-throughput synthesis and screening methodologies is essential. These approaches would enable the rapid generation and evaluation of large libraries of derivatives for various applications.
This would involve the use of automated synthesis platforms and parallel reaction formats to efficiently produce a diverse range of compounds. Subsequent high-throughput screening assays could then be employed to identify derivatives with desired biological activities, material properties, or catalytic performance. For example, libraries of triol-derived esters could be rapidly screened for their ability to act as chiral ligands in asymmetric catalysis or for their liquid crystalline properties. While high-throughput synthesis has been applied to other complex molecules like 4-hydroxy indole, its application to this specific triol remains an open area for investigation.
The combination of high-throughput synthesis and screening would accelerate the discovery of new applications for this versatile tricyclic building block, paving the way for innovations in fields ranging from pharmaceuticals to materials science.
Q & A
Q. What synthetic routes are available for hydroxylated derivatives of octahydro-4,7-methano-1H-indene, and how are their structures validated?
Synthesis of hydroxylated derivatives (e.g., triols) often involves controlled oxidation or functionalization of precursor compounds like octahydro-4,7-methanoindene. For example, Octahydro-1H-inden-5-ol () can undergo oxidation to yield ketones or aldehydes, while substitution reactions produce esters or ethers. Structural validation employs:
- NMR spectroscopy (1H/13C) to identify hydroxyl groups and stereochemistry.
- X-ray crystallography to resolve spatial configurations (e.g., InChIKey:
IGRYUSXMPCQPHK-UHFFFAOYSA-Nin ). - Mass spectrometry to confirm molecular weight (e.g., 140.22 g/mol for the mono-ol derivative in ).
Q. How do reaction conditions influence the functionalization of octahydro-4,7-methano-1H-indene derivatives?
Reactivity is highly dependent on steric and electronic factors:
- Oxidation : Controlled conditions (e.g., mild oxidizing agents) yield ketones or aldehydes without over-oxidation ().
- Substitution : Nucleophilic agents (e.g., acetyl chloride) form esters (e.g., Octahydro-1H-inden-5-yl acetate) under anhydrous conditions ().
- Polymerization : Diacrylate derivatives (e.g., in ) require UV light and photoinitiators for crosslinking in photopolymer resins.
Advanced Research Questions
Q. What methodologies are used to characterize the viscoelastic properties of photopolymer resins containing octahydro-4,7-methanoindene derivatives?
In Loctite 3D 3830 resin (80–90% diacrylate derivative; ), crosslinking is analyzed via:
- Dynamic Mechanical Analysis (DMA) : Measures storage modulus (G') and loss modulus (G'') to assess cure-dependent elasticity.
- Differential Scanning Calorimetry (DSC) : Quantifies exothermic peaks during UV curing.
- Post-curing protocols : UV chambers enhance crosslinking density, improving tensile strength ().
Q. How can computational modeling predict thermal degradation pathways of methanoindene derivatives?
- Molecular Dynamics (MD) Simulations : Model thermal stability using heat capacity data (e.g., C10H16 derivative in : 136.24 g/mol, measured via adiabatic calorimetry).
- Density Functional Theory (DFT) : Identifies bond dissociation energies and fragmentation pathways. Electron impact MS studies () reveal bisection and alkyl loss mechanisms, validated via deuterium labeling.
Q. What strategies resolve enantiomers of methanoindene derivatives for stereochemical studies?
- Kinetic Resolution : Separates epimers (e.g., (1RS,3aRS,4RS,7SR,7aSR)-tetrahydro derivatives) via selective reaction rates ().
- Chromatographic Separation : Uses chiral stationary phases (e.g., cellulose-based columns) for high-purity isolation. Absolute configurations are confirmed via X-ray or optical rotation data ().
Data and Methodological Insights
Notes
- Answers are extrapolated from structurally related compounds due to limited direct data on the triol.
- Key hazards (e.g., diacrylate derivatives in ) require PPE and proper disposal (P501; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
